LogP Lipophilicity Window vs. Carboxylic Acid Analog
The target compound exhibits a computed LogP of 1.698, which falls within the optimal CLogP range of 2.5–3.5 empirically associated with maximal anti-staphylococcal activity in benzisothiazolone series, whereas the carboxylic acid analog 2-(3-oxo-1,2-benzothiazol-2-yl)acetic acid (CAS 82152-06-5) is substantially more polar (predicted LogP ~0.5–1.0 due to the ionizable carboxyl group) [1]. The acetamide form thus provides a more favorable partition coefficient for membrane permeation without requiring prodrug strategies.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.698 |
| Comparator Or Baseline | 2-(3-Oxo-1,2-benzothiazol-2-yl)acetic acid: predicted LogP ~0.5–1.0 (ionizable carboxyl); Optimal CLogP for benzisothiazolone anti-staphylococcal activity: 2.5–3.5 [1] |
| Quantified Difference | ΔLogP ≈ 0.7–1.2 units higher than the carboxylic acid analog; approx. 0.8–1.8 units below the activity-optimized CLogP range, indicating room for further N-substitution optimization |
| Conditions | Computed values (ALOGPS/molbase); optimal CLogP range derived from SAR of mono- and bis-benzisothiazolone derivatives against S. aureus ATCC 7000699, MRSA, and S. aureus ATCC 29213 [1] |
Why This Matters
Lipophilicity directly governs membrane permeability and non-specific protein binding; the acetamide LogP of ~1.7 balances aqueous solubility with passive diffusion, making it a preferred intermediate over the overly polar carboxylic acid for cell-based assays and further lead optimization.
- [1] Gopinath P, Ramalingam K, Muraleedharan KM, Karunagaran D. Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects. Bioorg Med Chem Lett. 2017;27(5):1291-1295. doi:10.1016/j.bmcl.2017.01.027. View Source
